

JNJ-3534 role in IL-17 pathway inhibition

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An In-Depth Technical Guide on the Role of JNJ-77242113 (Icotrokinra) in IL-23/IL-17 Pathway Inhibition

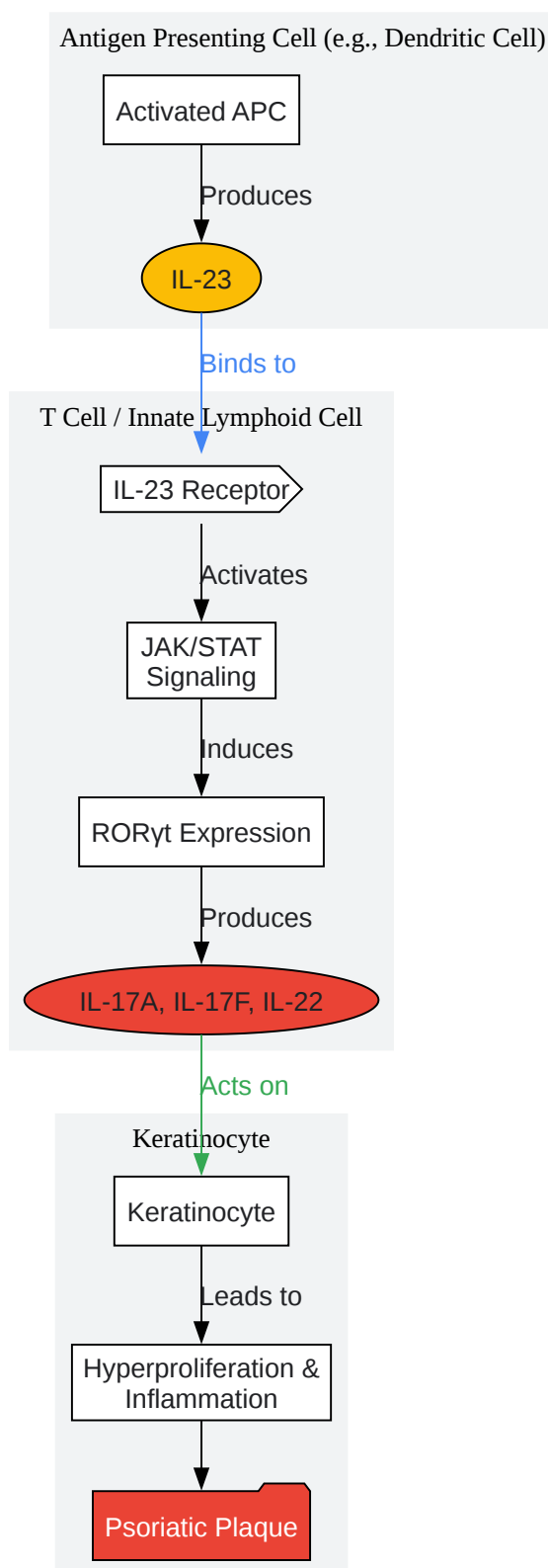
Introduction

JNJ-77242113, also known as JNJ-2113 and icotrokinra, is a first-in-class, investigational, targeted oral peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3][4][5][6] Developed through a collaboration between Protagonist Therapeutics and Johnson & Johnson, this molecule represents a significant potential advancement in the treatment of immune-mediated inflammatory diseases by providing an oral alternative to injectable biologics that target the same pathway.[1][2][7][8] The IL-23/IL-17 axis is a critical driver in the pathogenesis of several chronic inflammatory conditions, most notably psoriasis.[9][10][11][12] By binding with high affinity to the IL-23 receptor, JNJ-77242113 potently and selectively inhibits its signaling, thereby preventing the downstream production of pro-inflammatory cytokines such as IL-17.[2][7][13][14] This guide provides a detailed overview of the IL-23/IL-17 pathway, the specific mechanism of action of JNJ-77242113, and a summary of the preclinical and clinical data supporting its development.

The IL-23/IL-17 Signaling Pathway in Psoriasis

The IL-23/IL-17 signaling pathway is central to the immunopathology of psoriasis.[11] The process is initiated when activated dendritic cells in the skin produce IL-23.[9][10] This cytokine then binds to the IL-23 receptor, a heterodimer composed of the IL-23R and IL-12R β 1 subunits, which is expressed on the surface of various immune cells, including T helper 17 (Th17) cells, innate lymphoid cells (ILCs), and others.[12]

This binding event triggers an intracellular signaling cascade involving Janus kinases (JAK), specifically JAK2 and TYK2, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3) proteins.[12] Activated STAT3 translocates to the nucleus and promotes the expression of the master transcription factor ROR γ t.[9][12] ROR γ t drives the differentiation and maintenance of Th17 cells and stimulates the production and secretion of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[9][12] These cytokines act on keratinocytes in the epidermis, inducing their hyperproliferation and the production of chemokines and antimicrobial peptides, which recruit other inflammatory cells like neutrophils.[9][10] This creates a self-amplifying inflammatory loop that results in the characteristic erythematous, scaly plaques of psoriasis.[10][15]



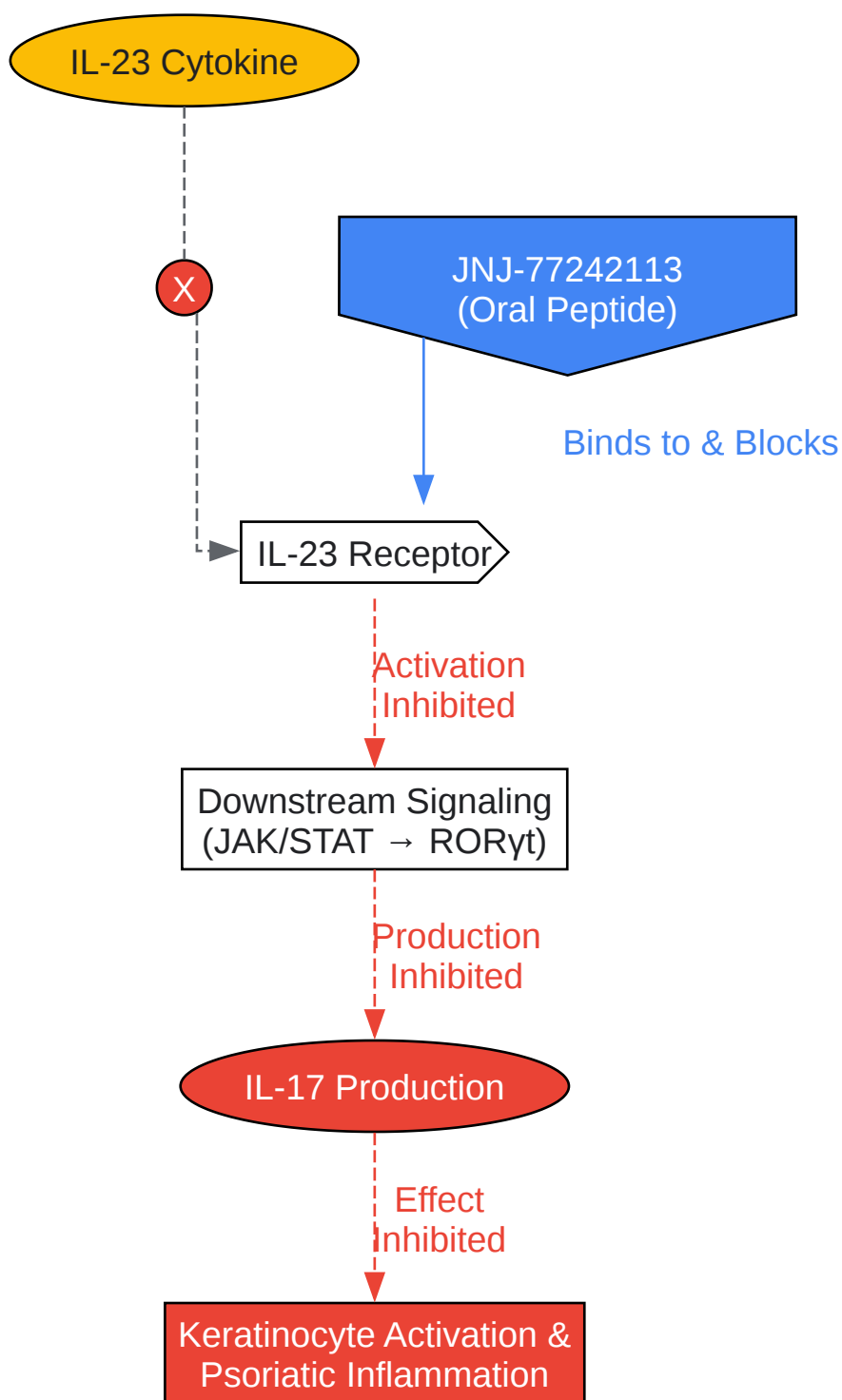
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Caption: The IL-23/IL-17 Signaling Pathway in Psoriasis.

Mechanism of Action of JNJ-77242113

JNJ-77242113 is a macrocyclic peptide that functions as a direct antagonist of the IL-23 receptor.[16] It is designed to be orally administered and systemically absorbed.[17][18] The core mechanism involves high-affinity binding to the IL-23 receptor on immune cells.[2][7][19] This binding physically obstructs the interaction between the IL-23 cytokine and its receptor, effectively inhibiting the initiation of the downstream signaling cascade.

By blocking the receptor, JNJ-77242113 prevents IL-23-induced phosphorylation of STAT3 and subsequent expression of ROR γ t.[19] A key feature of JNJ-77242113 is its selectivity; it potently inhibits the IL-23 pathway without affecting the related IL-12 signaling pathway, which utilizes the same IL-12R β 1 subunit but a different alpha subunit (p35) and signals through STAT4.[13][16][19] This targeted inhibition leads to a significant reduction in the production of pathogenic cytokines IL-17A, IL-17F, and IL-22, thereby disrupting the inflammatory feedback loop that drives psoriasis.



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Caption: Mechanism of Action of JNJ-77242113.

Preclinical and Phase 1 Data

Preclinical studies demonstrated the high potency and selectivity of JNJ-77242113. In vitro and in vivo animal models confirmed its ability to effectively inhibit the IL-23 pathway.

Table 1: Preclinical and In Vitro Pharmacodynamic Profile of JNJ-77242113

Parameter	Value	Cell/System	Reference
Binding Affinity (KD)	7.1 pM	Human IL-23 Receptor	[13] [19]
IC50 (IL-23 Signaling)	5.6 pM	Human PBMCs (pSTAT3)	[13] [19]
IC50 (IFN γ Production)	18.4 pM	Human NK Cells	[13] [19]
IC50 (IFN γ Production)	11 pM	Whole Blood (Healthy Donors)	[13] [19]
IC50 (IFN γ Production)	9 pM	Whole Blood (Psoriasis Patients)	[13] [19]

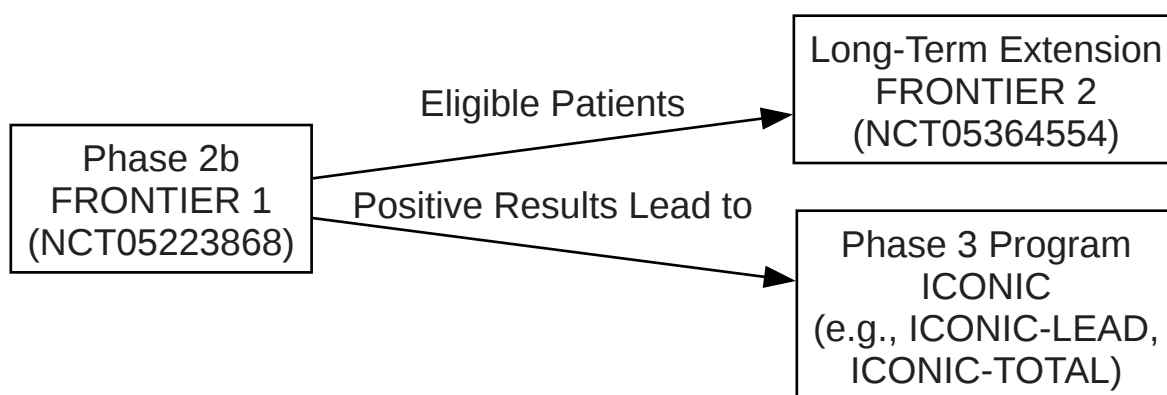
IC50: Half maximal inhibitory concentration; KD: Dissociation constant; NK: Natural Killer; PBMCs: Peripheral Blood Mononuclear Cells.

In rat models of colitis and IL-23-induced skin inflammation, oral administration of JNJ-77242113 attenuated disease parameters, reducing colon and skin tissue inflammation and inhibiting the expression of IL-17A, IL-17F, and IL-22, with efficacy comparable to parenteral anti-IL-23 antibodies.[\[13\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

First-in-human studies showed that JNJ-77242113 has dose-proportional pharmacokinetics and robustly inhibited ex vivo IL-23-stimulated IFN γ production in whole blood from healthy volunteers.[\[13\]](#)[\[19\]](#)[\[21\]](#)

Clinical Development and Efficacy

The clinical development program for JNJ-77242113 includes the Phase 2b FRONTIER 1 trial, its long-term extension FRONTIER 2, and the ongoing Phase 3 ICONIC program.[\[1\]](#)[\[8\]](#)[\[22\]](#)[\[23\]](#)



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Caption: Clinical Trial Progression for JNJ-77242113.

FRONTIER 1 & 2 Efficacy Results

The FRONTIER 1 trial was a 16-week, randomized, placebo-controlled, dose-finding study in 255 adults with moderate-to-severe plaque psoriasis.[17][22] FRONTIER 2 is the long-term extension study evaluating efficacy and safety through 52 weeks.[1][24] The results demonstrated a clear dose-dependent clinical response, with efficacy maintained or improved through one year.[1][24]

Table 2: Key Efficacy Outcomes from FRONTIER 1 & 2 Clinical Trials

Treatment Group	PASI 75	PASI 90	PASI 100	IGA 0/1 (Cleared/Minimal)
	Wk 16	Wk 52	Wk 16	Wk 52
Placebo	9%	N/A	2.3%	N/A
25 mg QD	37%	-	25.6%	-
25 mg BID	51%	-	26.8%	-
50 mg QD	58%	-	51.2%	-
100 mg QD	65%	-	46.5%	-
100 mg BID	79%	76.2%	59.5%	64.3%

Data compiled from multiple sources.[1][17][24][25][26] QD: once daily; BID: twice daily; PASI: Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment; Wk: Week. Dashes indicate data not reported in the provided sources for that specific timepoint/dose.

Safety and Tolerability

Across the FRONTIER 1 and 2 trials, JNJ-77242113 was well-tolerated. The incidence of adverse events (AEs) was similar between the combined JNJ-77242113 groups and the placebo group at 16 weeks.[17][25] Through 52 weeks, there was no evidence of a dose-dependent increase in AEs, and the safety profile remained consistent.[1][3]

Table 3: Safety Summary from FRONTIER 1 & 2

Adverse Event Category	JNJ-77242113 (Wk 16)	Placebo (Wk 16)	JNJ-77242113 (through Wk 52)
Any Adverse Event	52%	51%	58.6%
Serious AEs	N/A	N/A	4% (all unrelated to treatment)
Most Common AEs (>5%)			
Nasopharyngitis	7.1%	4.7%	18.1%
COVID-19	10.8%	11.6%	5.3%
Upper Respiratory Tract Infection	2.4%	2.3%	9.7%

Data compiled from multiple sources.[1][3][17][26][27] Note: Percentages for specific AEs at Week 16 are from the FRONTIER 1 topline results, while Week 52 data are from the FRONTIER 2 extension.

Experimental Protocols

IL-23-induced STAT3 Phosphorylation (pSTAT3) Assay

- Objective: To measure the direct inhibitory effect of JNJ-77242113 on IL-23 receptor signaling.

- Methodology:
 - Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy human donors or psoriasis patients.
 - Treatment: Cells are pre-incubated with varying concentrations of JNJ-77242113.
 - Stimulation: Recombinant human IL-23 is added to the cells to stimulate the IL-23 receptor. An IL-12 stimulation condition is run in parallel to assess selectivity.
 - Staining and Analysis: Following stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT3 (pSTAT3). The level of pSTAT3 in specific cell populations (e.g., T cells) is quantified using flow cytometry.
 - Endpoint: The concentration-dependent inhibition of IL-23-induced pSTAT3 is measured to calculate an IC50 value.[\[19\]](#)

Whole Blood Cytokine Inhibition Assay

- Objective: To assess the functional consequence of IL-23R blockade by measuring the inhibition of downstream cytokine production.
- Methodology:
 - Sample Collection: Whole blood is collected from healthy volunteers or clinical trial participants.
 - Treatment: Aliquots of whole blood are treated with a range of JNJ-77242113 concentrations.
 - Stimulation: The blood is stimulated with IL-23 to induce cytokine production from resident immune cells.
 - Incubation: Samples are incubated to allow for cytokine synthesis and secretion.
 - Quantification: Plasma is separated, and the concentrations of downstream cytokines, such as Interferon-gamma (IFN γ) or IL-17A, are measured using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).[\[13\]](#)[\[19\]](#)

- Endpoint: The dose-dependent inhibition of cytokine production is determined to assess the pharmacodynamic activity of the compound.

FRONTIER 1 Clinical Trial Design

- Objective: To evaluate the efficacy, safety, and dose-response of oral JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.
- Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.[\[17\]](#)[\[22\]](#)
- Participants: 255 adult patients with moderate-to-severe plaque psoriasis.[\[17\]](#)[\[22\]](#)
- Treatment Arms: Participants were randomized to one of six groups for 16 weeks:
 - JNJ-77242113 25 mg once daily
 - JNJ-77242113 25 mg twice daily
 - JNJ-77242113 50 mg once daily
 - JNJ-77242113 100 mg once daily
 - JNJ-77242113 100 mg twice daily
 - Placebo[\[17\]](#)
- Primary Endpoint: The percentage of patients achieving at least a 75% reduction from baseline in the Psoriasis Area and Severity Index (PASI) score (a PASI 75 response) at Week 16.[\[17\]](#)[\[22\]](#)
- Secondary Endpoints: Included the percentage of patients achieving PASI 90 and PASI 100 responses, and the percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 (cleared) or 1 (minimal).[\[22\]](#)

Conclusion

JNJ-77242113 is a highly potent and selective oral peptide inhibitor of the IL-23 receptor. By directly blocking the initial step in the IL-23/IL-17 signaling axis, it effectively suppresses the

downstream inflammatory cascade that drives psoriatic disease. Preclinical data established its picomolar affinity and potent functional inhibition. Phase 2b clinical trial results have demonstrated a strong, dose-dependent efficacy in clearing skin lesions in patients with moderate-to-severe psoriasis, with these high rates of clearance maintained through one year of treatment. The safety profile appears favorable and consistent with other targeted therapies in this class. As the first oral peptide designed to target this pathway, JNJ-77242113 holds the potential to become a transformative and convenient therapeutic option for patients with psoriasis and other IL-23-mediated diseases.

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